molecular formula C5H6N2O3 B2527150 Methyl 5-aminoisoxazole-3-carboxylate CAS No. 1629161-40-5

Methyl 5-aminoisoxazole-3-carboxylate

Cat. No.: B2527150
CAS No.: 1629161-40-5
M. Wt: 142.114
InChI Key: ASPWUCLSRISGIM-UHFFFAOYSA-N
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Description

Methyl 5-aminoisoxazole-3-carboxylate is a chemical compound with the molecular formula C5H6N2O3. It belongs to the class of isoxazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry . This compound is of interest due to its potential use in various scientific research fields, including chemistry, biology, and medicine.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating it may cause certain health hazards . The precautionary statement P261 suggests avoiding breathing dust/fume/gas/mist/vapors/spray .

Future Directions

While the specific future directions for “Methyl 5-aminoisoxazole-3-carboxylate” are not available in the search results, the field of isoxazole synthesis is likely to focus on developing eco-friendly synthetic strategies . This is due to the drawbacks associated with current metal-catalyzed synthetic methods .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for preparing methyl 5-aminoisoxazole-3-carboxylate involves the reaction of terminal alkynes with n-butyllithium (n-BuLi) followed by aldehydes, molecular iodine, and hydroxylamine . This method is highly regioselective and allows for the one-pot preparation of 3,5-disubstituted isoxazoles.

Another method involves the reaction of acetophenone with diethyl oxalate in the presence of methanol and sodium methoxide at low temperatures to produce methyl 2,4-dioxo-4-phenylbutanoate, which can then be further processed to obtain the desired isoxazole derivative .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ automated systems and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-aminoisoxazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agents and conditions used.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the isoxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted isoxazole derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents introduced.

Comparison with Similar Compounds

Methyl 5-aminoisoxazole-3-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties, which can differ significantly from those of its analogs.

Properties

IUPAC Name

methyl 5-amino-1,2-oxazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O3/c1-9-5(8)3-2-4(6)10-7-3/h2H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASPWUCLSRISGIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NOC(=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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